molecular formula C7H5BrN2S B2540899 4-Bromo-1,2-benzothiazol-3-amine CAS No. 1379314-27-8

4-Bromo-1,2-benzothiazol-3-amine

Cat. No.: B2540899
CAS No.: 1379314-27-8
M. Wt: 229.1
InChI Key: AHHBPEPLXSAAAV-UHFFFAOYSA-N
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Description

4-Bromo-1,2-benzothiazol-3-amine is a brominated and aminated benzothiazole derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery. Benzothiazole-based compounds are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities. Research into analogous structures has shown that such compounds can exhibit a wide range of biological activities, including potential as antitumor, antimicrobial, and antidiabetic agents. The bromine atom at the 4-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Sonogashira couplings, enabling the creation of more complex molecular architectures for structure-activity relationship (SAR) studies. The amine group at the 3-position can be utilized to form amide bonds or other derivatives, further expanding its utility as a building block. This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets prior to use and handle the material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHBPEPLXSAAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromo 1,2 Benzothiazol 3 Amine and Its Functionalized Analogs

Regioselective Bromination Techniques for 1,2-Benzisothiazole (B1215175) Cores

Introducing a bromine atom at the C4 position of the 1,2-benzisothiazole ring requires precise control of regioselectivity. The electron-deficient nature of the benzisothiazole system influences the outcome of electrophilic substitution reactions. Two primary strategies are employed: direct bromination of the pre-formed heterocyclic core and halogenation of a suitable precursor prior to cyclization.

Direct electrophilic aromatic substitution on the benzene (B151609) portion of the benzisothiazole nucleus is a common method for introducing halogen atoms. libretexts.org The choice of brominating agent and reaction conditions is critical to favor substitution at the C4 position over other possible sites (e.g., C6 or C7).

Common brominating agents like molecular bromine (Br₂) and N-bromosuccinimide (NBS) are frequently used. researchgate.netmdpi.com The reaction mechanism involves the generation of an electrophilic bromine species that attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org The subsequent loss of a proton restores aromaticity and yields the brominated product. libretexts.org

The regioselectivity of the bromination is influenced by the directing effects of the fused thiazole (B1198619) ring and any existing substituents. To achieve high selectivity for the desired 4-bromo isomer, various catalytic systems and solvent conditions have been explored. For instance, the use of N-bromosuccinimide in solvents like acetonitrile (B52724) can offer high para-selectivity with respect to activating groups on arenes. mdpi.comresearchgate.net In some cases, Lewis acid or protic acid catalysts are employed to enhance the electrophilicity of the bromine agent and control the reaction's regiochemical outcome. mdpi.comresearchgate.net For example, heating a benzofused thiadiazole with excess bromine in hydrobromic acid has been shown to result in a single mono-brominated product. mdpi.com

Table 1: Methodologies for Direct Electrophilic Bromination

Substrate Brominating Agent Catalyst/Solvent Key Features Reference
Fused Azine N-Oxides Tetra-n-butylammonium bromide (TBAB) Tosic Anhydride (Ts₂O) Mild, regioselective C2-bromination. nih.gov
Phenolic Compounds N-Bromosuccinimide (NBS) Methanol / p-TsOH Fast, high-yield ortho-bromination. researchgate.net
Anisole N-Bromosuccinimide (NBS) Acetonitrile Highly para-selective bromination. mdpi.com
Benzo[1,2-d:4,5-d′]bis( google.comgoogle.comnih.govthiadiazole) Bromine (Br₂) Hydrobromic Acid (HBr) Selective mono-bromination at 80 °C. mdpi.com
Aromatic Compounds Br₂/SO₂Cl₂ Ca²⁺-Y zeolite Selective para-bromination for activated compounds. researchgate.net

An alternative and often more controlled approach to obtaining the 4-bromo-1,2-benzisothiazole scaffold is to introduce the bromine atom onto an acyclic or monocyclic precursor before the ring-closing step. This strategy circumvents the potential for forming isomeric mixtures that can arise from direct bromination of the bicyclic system.

A common starting material for this approach is a substituted bromobenzonitrile, such as 2-chloro-5-bromobenzonitrile or 2-amino-5-bromobenzonitrile. The bromine atom is already in the desired position (para to the amino or chloro group, which will become C4 relative to the sulfur atom in the final product). The 1,2-benzisothiazole ring is then constructed from this pre-halogenated precursor. For example, 3-amino-1,2-benzisothiazoles can be synthesized by reacting ortho-halobenzonitriles with ammonia (B1221849) and elemental sulfur. google.com Similarly, copper-catalyzed annulation of 2-bromo-N-arylbenzimidamides with sulfur powder provides a route to 3-amino-substituted benzisothiazoles. organic-chemistry.org This method offers excellent control over the bromine's position, as it is dictated by the initial choice of substrate.

Cyclization and Ring-Closure Strategies for 1,2-Benzisothiazole Formation

The formation of the 1,2-benzisothiazole ring is the cornerstone of the synthesis. Numerous cyclization strategies have been developed, starting from a variety of benzene derivatives and employing different reagents to construct the fused sulfur-nitrogen heterocycle.

The synthesis of the 1,2-benzisothiazole core can be achieved through several key cyclization pathways. These methods often involve the formation of a crucial nitrogen-sulfur (N-S) bond.

One prominent method involves the oxidative cyclization of 2-mercaptobenzamide derivatives. Copper(I)-catalyzed intramolecular N-S bond formation using O₂ as the oxidant provides a green and efficient route to the related benzo[d]isothiazol-3(2H)-ones. nih.gov A related strategy is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide (B76249) to form the benzothiazole (B30560) ring. researchgate.net

Another powerful approach starts from 2-halobenzamides or 2-halobenzonitriles. A copper-catalyzed cascade reaction of 2-halobenzamides with elemental sulfur (S₈) allows for the construction of the benzisothiazole ring in moderate to good yields. nih.gov A variation involves the reaction of o-halobenzonitriles with ammonia and elemental sulfur to directly produce 3-amino-1,2-benzisothiazoles. google.com

More recent methods include the intramolecular aza-Wittig reaction of S-nitrosated o-mercaptoacylphenones, which allows for the construction of 3-substituted benzisothiazoles under mild conditions. organic-chemistry.org The condensation of 2-aminothiophenols with carboxylic acids or their derivatives is another classic and widely used method for forming the related benzothiazole scaffold, which can be adapted for benzisothiazoles. mdpi.comnih.gov

Table 2: Key Cyclization Strategies for 1,2-Benzisothiazole Ring Formation

Starting Material Key Reagents Reaction Type Product Type Reference
2-Mercaptobenzamides Cu(I) catalyst, O₂ Intramolecular Oxidative Dehydrogenative Cyclization Benzo[d]isothiazol-3(2H)-ones nih.gov
2-Halobenzamides S₈, CuCl catalyst Cascade C-S bond formation and N-S cyclization Benzo[d]isothiazol-3(2H)-ones nih.gov
o-Halobenzonitriles NH₃, S₈ One-pot Cyclization 3-Amino-1,2-benzisothiazoles google.com
2,2'-Dithiobenzonitriles Metal amide, Oxidizing agent Cyclization 3-Amino-1,2-benzisothiazoles google.com
o-Mercaptoacylphenones S-Nitrosation reagents Intramolecular Aza-Wittig Reaction 3-Substituted benzisothiazoles organic-chemistry.org

The 3-amino group is a key functional handle for further derivatization. Its introduction can be achieved either concurrently with ring formation or as a separate step.

As mentioned previously, a direct and efficient method is the reaction of an ortho-halobenzonitrile with elemental sulfur and ammonia, where ammonia serves as the nitrogen source for the 3-amino group. google.com Another one-pot method involves reacting 2,2'-dithiobenzonitriles with a metal amide followed by an oxidizing agent to yield 3-amino-1,2-benzisothiazoles. google.com This approach provides the desired product in high yield under mild conditions. google.com

Alternatively, the amine group can be introduced by nucleophilic substitution on a pre-formed 1,2-benzisothiazole ring that has a suitable leaving group at the 3-position. For instance, a 3-chloro-1,2-benzisothiazole (B19369) derivative can react with a primary or secondary amine to displace the chloride and form the corresponding 3-amino-1,2-benzisothiazole analog. prepchem.com This method is particularly useful for synthesizing N-substituted derivatives at the 3-position. prepchem.com

Amine-Focused Derivatization Reactions

The 3-amino group of 4-bromo-1,2-benzothiazol-3-amine is a versatile site for introducing a wide range of functional groups, enabling the synthesis of diverse compound libraries for biological screening or material science applications. Standard amine chemistry can be applied to modify this functional handle.

N-alkylation is a common derivatization strategy. The reaction of the 3-amino group with alkyl halides or other electrophilic carbon sources can introduce various alkyl or arylalkyl substituents. For example, the synthesis of N-[4-(5-bromo-3-methyl-2-pyridinyl)butyl]-1,2-benzisothiazol-3-amine 1,1-dioxide was achieved by reacting 3-chloro-1,2-benzisothiazole-1,1-dioxide with 4-(5-bromo-3-methyl-2-pyridinyl)butylamine, demonstrating the formation of a C-N bond at the 3-position. prepchem.com

Other potential derivatization reactions, analogous to those performed on 2-aminobenzothiazoles, include acylation with acyl chlorides or anhydrides to form amides, reaction with sulfonyl chlorides to produce sulfonamides, and condensation with aldehydes or ketones to generate Schiff bases (imines). nih.gov These transformations allow for the modulation of the compound's electronic properties, lipophilicity, and steric profile, which can be crucial for tuning its biological activity or material properties.

Condensation Reactions with the 2-Amino Group

The exocyclic amino group of 4-bromo-1,3-benzothiazol-2-amine exhibits nucleophilic character, making it an excellent partner in condensation reactions, particularly with carbonyl compounds like aldehydes and ketones. These reactions are fundamental for extending the molecular framework and are widely used to synthesize Schiff bases and more complex heterocyclic systems.

The reaction with aldehydes or ketones typically proceeds via nucleophilic attack of the 2-amino group on the carbonyl carbon, followed by dehydration to form an imine, or Schiff base (C=N bond). researchgate.netnih.govmedwinpublishers.com This transformation is valuable as the resulting imine linkage can be a pharmacophore in its own right or serve as an intermediate for further synthetic elaborations. For instance, novel Schiff bases have been synthesized from the condensation of substituted 2-aminobenzothiazoles with various aromatic aldehydes, including 4-chlorobenzaldehyde (B46862) and 1H-indole-3-cardaldehyde. medwinpublishers.com

Furthermore, the 2-amino group can participate in one-pot, three-component condensation reactions. These powerful methods allow for the rapid construction of complex molecules from simple starting materials. A common example involves the reaction of a 2-aminobenzothiazole (B30445), an aldehyde, and a β-dicarbonyl compound (like ethyl acetoacetate) to generate fused pyrimido[2,1-b]benzothiazole systems. researchgate.netresearchgate.net These reactions often employ a catalyst to facilitate the cascade of bond-forming events, which typically includes an initial Knoevenagel condensation followed by a Michael addition of the 2-amino group and subsequent cyclization. nih.gov

Reactant 1Reactant 2Product TypeReference(s)
6-Methoxy-2-aminobenzothiazole2-HydroxybenzaldehydeSchiff Base researchgate.net
4,6-Difluoro-2-aminobenzothiazole4-NitrobenzaldehydeSchiff Base medwinpublishers.com
2-AminobenzothiazolePyridoxalSchiff Base chemmethod.com
2-AminobenzothiazoleBenzaldehyde, Ethyl AcetoacetatePyrimido[2,1-b]benzothiazole researchgate.netresearchgate.net

Acylation and Other N-Functionalization Strategies

Direct functionalization of the exocyclic amino group via acylation and alkylation provides a straightforward route to modify the properties of the parent compound. These N-functionalization strategies are crucial for exploring structure-activity relationships in medicinal chemistry.

Acylation: The 2-amino group can be readily acylated to form the corresponding amides. Traditional methods involve using reactive acylating agents like chloroacetyl chloride. More modern and efficient approaches include the N-heterocyclic carbene (NHC)-catalyzed direct oxidative amidation of aldehydes. rsc.org This method allows for the formation of an amide bond under mild conditions. Another approach involves using acetic acid directly for N-acetylation, which offers a more cost-effective and environmentally benign alternative to moisture-sensitive acylating agents. umpr.ac.id

Alkylation: N-alkylation introduces alkyl or arylmethyl groups to the amino function. This can be achieved using alkylating agents such as benzylic alcohols or 1,4-bis(bromomethyl)benzene (B118104) in the presence of a suitable catalyst. aip.orgrsc.org The regioselectivity of these reactions is important, as the endocyclic nitrogen atom of the benzothiazole ring can also potentially be alkylated. nih.gov Studies have shown that N-alkylation of 2-aminobenzothiazoles can produce novel agents with specific biological activities. nih.gov

Reaction TypeReagent(s)Catalyst/ConditionsProductReference(s)
Acylation Aldehydes, OxidantN-Heterocyclic Carbene (NHC)N-Acyl-2-aminobenzothiazole rsc.org
Acylation Acetic AcidRefluxN-Acetyl-2-aminobenzothiazole umpr.ac.id
Acylation Chloroacetyl chloride-N-(Chloroacetyl)-2-aminobenzothiazole
Alkylation Benzylic Alcohols-2-(N-Alkylamino)benzothiazole rsc.org
Alkylation 1,4-bis(Bromomethyl)benzeneAl₂O₃–OKN,N'-bis(benzothiazol-2-yl)xylylenediamine aip.orgresearchgate.net

Cross-Coupling Reactions for Peripheral Modifications on the Benzene Ring

The bromine atom at the C4-position of the benzothiazole ring is a key functional handle for peripheral modifications via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of substituents onto the benzene ring, significantly diversifying the core structure.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. organic-chemistry.org It is particularly useful for creating biaryl structures. A ligand-free Suzuki-Miyaura methodology has been successfully developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, where the benzothiazole nitrogen is believed to participate in forming a reactive palladacyclic intermediate. nih.gov This highlights the feasibility of applying this reaction to the 4-bromo-2-aminobenzothiazole scaffold.

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org This method is ideal for synthesizing substituted alkenes, such as cinnamyl derivatives, attached to the benzothiazole core. nih.govlibretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, creating an arylethyne linkage. wikipedia.orgorganic-chemistry.org It is a powerful tool for introducing linear, sp-hybridized carbon fragments into the molecule. The reaction typically uses a palladium catalyst and a copper(I) co-catalyst. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine, providing direct access to N-arylated products. wikipedia.orgorganic-chemistry.org This would allow for the synthesis of derivatives where the 4-position is substituted with a new amino group, complementing the existing amine at the 2-position. youtube.comresearchgate.net

Coupling ReactionCoupling PartnerBond FormedTypical Catalyst SystemReference(s)
Suzuki-Miyaura Boronic Acid/EsterC(sp²)-C(sp²)Pd(0) or Pd(II) + Ligand + Base organic-chemistry.orgnih.gov
Heck AlkeneC(sp²)-C(sp²)Pd(0) or Pd(II) + Ligand + Base wikipedia.orgorganic-chemistry.org
Sonogashira Terminal AlkyneC(sp²)-C(sp)Pd Catalyst + Cu(I) Co-catalyst + Base wikipedia.orglibretexts.org
Buchwald-Hartwig AmineC(sp²)-NPd(0) or Pd(II) + Ligand + Base wikipedia.orgyoutube.com

Green Chemistry and Sustainable Synthesis Considerations in Benzothiazole Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including benzothiazoles. Research has focused on developing more environmentally benign and sustainable methods, primarily for the construction of the benzothiazole ring system itself. bohrium.com

A key strategy is the replacement of volatile organic solvents with water. rsc.org Efficient tandem reactions of 2-aminothiophenols with isothiocyanates have been developed in water, showing significant rate acceleration compared to organic solvents and eliminating the need for a catalyst. rsc.org Similarly, FeCl₃-catalyzed tandem reactions of 2-iodoanilines with isothiocyanates in water provide a green route to 2-aminobenzothiazoles. rsc.org

The use of heterogeneous and recyclable catalysts is another important aspect. Catalysts like tin(IV) pyrophosphate (SnP₂O₇) have been used for the condensation of 2-aminothiophenol (B119425) with aldehydes, offering high yields, short reaction times, and the ability to be reused multiple times without loss of activity. mdpi.com

Other green approaches include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.net

Solvent-free reactions: Conducting reactions under solvent-free conditions, for example by using an electrical mortar-heater, minimizes waste and simplifies product purification. researchgate.net

Use of visible light: Photocatalytic methods using visible light offer an energy-efficient and sustainable alternative to traditional heating. researchgate.net

These sustainable methodologies, while often demonstrated for the synthesis of the core benzothiazole structure, provide a framework for developing greener pathways for the synthesis and modification of functionalized derivatives like 4-bromo-1,3-benzothiazol-2-amine. bohrium.commdpi.com

Elucidating Chemical Reactivity and Structure Activity Relationships Sar of 4 Bromo 1,2 Benzothiazol 3 Amine Derivatives

Reactivity Profiling of the C-4 Bromo Substituent

The bromine atom at the C-4 position of the benzothiazole (B30560) ring is a key handle for introducing molecular diversity through various chemical reactions.

While direct studies on the nucleophilic displacement of the 4-bromo group on 4-bromo-1,2-benzothiazol-3-amine are not extensively detailed in the available literature, reactivity can be inferred from analogous heterocyclic systems. For instance, in related thiadiazole compounds, a chloro-substituent can be hydrolyzed to a hydroxy-derivative, a classic nucleophilic substitution reaction. This suggests that the C-4 bromo substituent on the 1,2-benzothiazole ring could potentially undergo displacement by strong nucleophiles under specific reaction conditions. The amenability of aryl halides to nucleophilic substitution is often enhanced by the presence of electron-withdrawing groups on the aromatic ring, a role the benzothiazole nucleus itself may play.

The C-4 bromo substituent serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.comuwindsor.ca These reactions are widely used to modify benzothiazole and related heterocyclic scaffolds. lookchem.comrsc.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides. youtube.com It is a powerful method for installing alkynyl moieties onto the benzothiazole core. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. youtube.com The Sonogashira coupling has been successfully applied to bromo-substituted heterocycles to create complex molecules with potential applications in materials science and medicinal chemistry. nih.gov

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound with an aryl halide. youtube.com This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. organic-chemistry.org In the context of benzisothiazole analogs, palladium-catalyzed Suzuki coupling of bromoheterocycles has been used to synthesize C-linked glucosides, demonstrating the feasibility of attaching large and complex fragments at the bromo-substituted position. lookchem.com

Coupling ReactionCatalyst System (Typical)Coupling PartnerKey Features
Sonogashira Pd(PPh₃)₄ / CuI, Base (e.g., Et₃N)Terminal AlkyneForms C(sp²)-C(sp) bond. Mild conditions. youtube.com
Suzuki Pd(PPh₃)₄ or other Pd complexes, Base (e.g., K₂CO₃, Na₂CO₃)Boronic acid or esterForms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. High functional group tolerance. youtube.comuwindsor.ca

Chemical Transformations of the 3-Amino Group

The 3-amino group is a versatile functional group that can be readily transformed into a variety of other functionalities, providing another avenue for derivatization.

The primary amino group at the C-3 position can react with aldehydes and ketones to form imines, also known as Schiff bases. beilstein-journals.org This reaction typically occurs under mildly acidic conditions. youtube.com The formation of an imine introduces a new point of diversity, as a wide variety of carbonyl compounds can be used.

These imines can be subsequently reduced to secondary amines through processes like reductive amination. youtube.com Reagents such as sodium cyanoborohydride (NaBH₃CN) are often used for this transformation, as they are selective for the iminium ion over the carbonyl starting material. youtube.com This two-step sequence is a powerful method for N-alkylation of the amino group.

The 2-amino group of the isomeric 2-aminobenzothiazole (B30445) is a well-established participant in multi-component reactions (MCRs), which allow for the rapid construction of complex molecular scaffolds in a single step. nih.govnih.gov It is highly probable that the 3-amino group of this compound would exhibit similar reactivity. These reactions often involve the condensation of the amino group with an aldehyde and a third component, such as a β-ketoester or malononitrile, to generate fused heterocyclic systems like pyrimido[2,1-b]benzothiazoles. nih.govresearchgate.net The use of MCRs is an efficient strategy for generating libraries of structurally diverse compounds for high-throughput screening. researchgate.net

Systematic Structure-Activity Relationship (SAR) Studies in Benzothiazole and 1,2-Benzisothiazole (B1215175) Derivatives

SAR studies on benzothiazole and 1,2-benzisothiazole derivatives have revealed key insights into the structural requirements for various biological activities. rjptonline.orgingentaconnect.com These studies provide a framework for the rational design of novel derivatives of this compound.

Substitutions on the benzothiazole nucleus have been shown to significantly impact biological activity. For example, in a series of phenylacetamide derivatives of benzothiazole, various substitutions led to improved antiproliferative activity against cancer cell lines. mdpi.com Reviews of the literature indicate that substitutions at the C-2 and C-6 positions are particularly important for a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. ingentaconnect.combenthamscience.com

In the context of 1,2-benzisothiazole derivatives, SAR studies have been conducted for activities such as caspase-3 inhibition and antimicrobial properties. nih.govbrieflands.com A study on 1,2-benzisothiazole dioxide compounds designed as HIF-2 agonists found that a 5-bromine substituted analog showed a two- to four-fold improvement in activity, highlighting the potential positive impact of a bromo substituent on the benzene (B151609) ring. nih.gov For SGLT2 inhibition, the exploration of benzisothiazole C-glucosides has expanded the understanding of SAR for this class of drugs. lookchem.com

Derivative ClassBiological Target/ActivityKey SAR FindingsReference(s)
Phenylacetamide BenzothiazolesAntiproliferative (Cancer)Substitutions on the phenylacetamide and benzothiazole moieties modulate activity and selectivity. mdpi.com
General BenzothiazolesVarious (Anticancer, Antimicrobial)Substitutions at C-2 and C-6 are critical for many biological activities. ingentaconnect.combenthamscience.com
1,2-Benzisothiazolin-3-onesAntimicrobialLipophilicity plays a key role; N-arylalkanoic acid derivatives showed good activity against Gram-positive bacteria. nih.gov
1,2-Benzisothiazole DioxidesHIF-2 AgonistA 5-bromo substitution enhanced the agonistic activity for EPO production. nih.gov
Benzisothiazole C-glucosidesSGLT2 InhibitionEstablished that potent inhibitors can be found in C-glucosides with a benzo-fused heterocycle as the aglycone. lookchem.com

Impact of Bromination and Other Halogen Substituents on Bioactivity

The presence and position of halogen substituents on the benzothiazole ring can profoundly modulate the biological activity of its derivatives. Halogenation, particularly bromination, can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.

Research into 2-(4-aminophenyl)benzothiazoles has revealed that halogen substitution at the 3'-position of the phenyl ring is particularly potent. Specifically, derivatives bearing a 3'-bromo or 3'-chloro substituent have demonstrated significant inhibitory activity against various human breast cancer cell lines, with IC50 values in the nanomolar range. acs.org The activity of these halogenated compounds also extends to ovarian, lung, and renal cancer cell lines. acs.org

A quantitative structure-activity relationship (QSAR) analysis of 2-(2-(4-aryloxybenzylidene) hydrazinyl) benzothiazole derivatives as antitubercular agents highlighted the essential role of halogen atoms. The generated models indicated that the presence of halogens is a key structural requirement for the antitubercular potency of these derivatives. nih.gov

In a series of benzothiazole derivatives designed as inhibitors of cyclin-dependent kinase 5 (cdk5), halogen-substituted benzothiazole acetamides (BTAs) exhibited increased potency against cdk5. However, this came at the cost of decreased selectivity against the related kinase cdk2. chemrxiv.org

Studies on the bromination of 3-amino-1,2,4-benzothiadiazine-1,1-dioxide, a related heterocyclic system, have shown that the reaction yields 7-bromo and 5,7-dibromo derivatives, indicating that bromination occurs on the benzene ring. mdpi.com This provides insight into the likely positions for bromination on the this compound scaffold.

Table 1: Impact of Halogen Substitution on Anticancer Activity of 2-(4-Aminophenyl)benzothiazole Derivatives

CompoundSubstituent (3'-position)Cell LineIC50 (µM)Reference
9c BromoMCF-70.001-0.01 acs.org
9i ChloroMCF-70.001-0.01 acs.org
9f IodoMCF-70.001-0.01 acs.org
9a MethylMCF-70.001-0.01 acs.org
5a UnsubstitutedMCF-7>30 acs.org

Influence of Substituents on the Nitrogen Heteroatom

Modification of the nitrogen atoms within the 1,2-benzothiazole scaffold, particularly the exocyclic amine at the 3-position and the endocyclic nitrogen, is a key strategy for modulating pharmacological activity. N-alkylation and N-acylation can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

A series of N-acyl-substituted 1,2-benzisothiazol-3-one derivatives were synthesized and evaluated as caspase-3 and -7 inhibitors. Several of these compounds demonstrated nanomolar potency, highlighting the potential of N-acylation in developing potent enzyme inhibitors. nih.gov Similarly, novel naphthalene-containing N-acylated or N-alkylated 2-aminobenzothiazoles have been shown to inhibit prostaglandin (B15479496) E2 generation at the nanomolar level, indicating significant anti-inflammatory potential. nih.gov

The regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols has been successfully achieved, providing a route to a variety of 2-(N-alkylamino)benzothiazoles. rsc.org However, in a study on N-alkylation of substituted 2-aminobenzothiazoles with 1,4-bis(bromomethyl)benzene (B118104), the resulting N-alkylated derivatives showed only mild to low antibacterial activity compared to the parent compounds. researchgate.net

In the context of anticancer drug design, novel 2-aminobenzothiazole derivatives with different amines or substituted piperazine (B1678402) moieties have been synthesized. Docking studies suggested potential interactions with the ATP binding domain of the PI3Kγ enzyme. nih.gov One study found that while N-methylation of 2-aminobenzothiazole was successful, the resulting compounds' biological activity was not always enhanced. ccspublishing.org.cn

Table 2: Bioactivity of N-Substituted Benzothiazole Derivatives

Compound ClassSubstitutionTarget/ActivityPotency (IC50/Inhibition)Reference
N-Acyl-1,2-benzisothiazol-3-onesVarious acyl groupsCaspase-3, Caspase-7Nanomolar range nih.gov
N-Alkylated 2-AminobenzothiazolesNaphthalene-containing alkyl groupsPGE2 Generation InhibitionNanomolar range nih.gov
2-Aminobenzothiazole DerivativesPiperazine moietiesPI3Kγ Inhibition47-48% inhibition at 100 µM nih.gov
chemrxiv.orgrsc.orgresearchgate.netTriazolo[3,4-b]benzothiazoles3-Amino groupPARP10 InhibitionIC50 = 7.8 nM acs.org

Role of Substituents on the Aromatic Ring System in Efficacy and Selectivity

Substituents on the benzene ring of the benzothiazole core play a critical role in determining the efficacy and selectivity of the resulting derivatives. The electronic nature (electron-donating or electron-withdrawing) and the position of these substituents can fine-tune the molecule's interaction with its biological target.

For a series of 2-aminobenzothiazole-thiazolidinedione hybrid molecules, the introduction of a substituent on the phenyl ring was found to significantly enhance cytotoxic activity against several cancer cell lines. Interestingly, moving the substituent from the C4 position to the C2 position led to a notable decrease in activity. nih.gov In another study on bis-benzothiazole derivatives, those with electron-donor substituents in the benzene ring were found to be less toxic and more effective as antiproliferative agents. tandfonline.com

In the development of inhibitors for the p38α MAP kinase, it was discovered that replacing the pyridine (B92270) ring of a known inhibitor with a bicyclic heteroaryl ring, such as benzothiazole, resulted in potent compounds. researchgate.net The substitution pattern on the benzothiazole ring was crucial for activity.

A series of novel 4-aminoquinazoline derivatives containing a benzothiazole moiety were synthesized and evaluated for their antiproliferative activities. The results showed that most of these compounds exhibited good activity against four human cancer cell lines, with one derivative showing better activity than the positive control, gefitinib. Molecular docking studies indicated that this compound could bind well with the epidermal growth factor receptor (EGFR). ccspublishing.org.cn

Table 3: Impact of Aromatic Ring Substituents on Anticancer Activity

Compound SeriesSubstituent EffectCancer Cell LinesPotency (IC50)Reference
2-Aminobenzothiazole-Thiazolidinedione HybridsSubstituent on phenyl ring enhances activityHepG2, HCT-116, MCF-7IC50 = 7.44 - 9.99 µM nih.gov
2-Aminobenzothiazole-4-phenoxyquinoline DerivativesMost potent against MKN-45 and H460MKN-45, H460, HT-29IC50 = 0.01 - 0.18 µM nih.gov
4-Aminoquinazoline-Benzothiazole DerivativesGood antiproliferative activityMCF-7, MGC 803, PC-3, HGC-27IC50 = 6.01 - 7.63 µM ccspublishing.org.cn

Investigating Oxidative and Reductive Reactivity of the 1,2-Benzothiazole System

The 1,2-benzothiazole ring system can undergo both oxidative and reductive transformations, which are important for understanding its metabolic fate and for the development of synthetic methodologies.

Oxidative Reactivity: The oxidation of benzothiazole derivatives has been studied, particularly in the context of atmospheric chemistry and synthetic transformations. The reaction of benzothiazole with hydroxyl radicals (OH) is a significant degradation pathway. scholaris.ca The primary site of oxidative attack is the benzene ring, leading to the formation of various hydroxylated products. scholaris.ca

An oxidative ring-opening of benzothiazole derivatives has been achieved using magnesium monoperoxyphthalate hexahydrate in alcohol solvents. This reaction proceeds via the opening of the thiazole (B1198619) ring followed by oxidation of the resulting thiol to a sulfonate ester. researchgate.netscholaris.ca The synthesis of benzothiazole N-oxides can also be accomplished, and these can serve as intermediates for further functionalization. mdpi.comthieme-connect.de Electrochemical oxidation of benzothiazoles in the presence of a cyanide source has been shown to produce 2-cyanobenzothiazoles. jst.go.jp

Reductive Reactivity: The reductive behavior of the 1,2-benzothiazole system has been explored through electrochemical methods. The electrochemical reduction of a series of 2-arylazothiazolo[3,2-a]benzimidazol-3(2H)-ones has been investigated, with the mechanism of the electrode process being pH-dependent. researchgate.net

One-electron reduction of 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) has been studied using pulse radiolysis and cyclic voltammetry, revealing the formation of a radical anion with distinct absorption maxima. rsc.org The reductive cleavage of the C-S bond in the benzothiazole moiety can occur under strongly basic conditions, leading to intramolecular recyclization and the formation of new heterocyclic systems. researchgate.net Furthermore, the deoxygenation of benzothiazole N-oxides can be achieved using reducing agents like sodium dithionite (B78146) or triphenyl phosphite (B83602) to yield the parent benzothiazole. thieme-connect.de

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 1,2 Benzothiazol 3 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-Bromo-1,2-benzothiazol-3-amine in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of its protons. The aromatic protons on the benzothiazole (B30560) ring system exhibit characteristic chemical shifts and coupling patterns. The protons of the primary amine group (-NH₂) typically appear as a broad singlet. For derivatives, such as N-ethylated compounds, additional signals corresponding to the aliphatic protons of the ethyl group would be observed, typically as a quartet and a triplet. acs.org

The aromatic region is particularly informative. The bromine atom and the fused thiazole (B1198619) ring exert distinct electronic effects, influencing the chemical shifts of the remaining protons on the benzene (B151609) ring. For instance, in related 6-bromo-2-benzothiazolone derivatives, the aromatic protons appear as a multiplet in the range of δ 6.72 - 7.58 ppm. mdpi.com Specifically, the proton at position 7 (H-7) is observed as a doublet at δ 7.57 ppm due to a small four-bond coupling. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for Substituted Bromo-Benzothiazole Derivatives

Proton Assignment Representative Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
Aromatic-H 7.35 - 7.68 multiplet - acs.org
H-7 (in 6-bromo derivative) 7.57 doublet 2.0 mdpi.com
H-5 (in 6-bromo derivative) 7.41 doublet of doublets 8.5, 2.0 mdpi.com
H-4 (in 6-bromo derivative) 6.73 doublet 8.5 mdpi.com
-NH₂ variable, broad singlet - wpmucdn.com
-CH₂- (N-ethyl) 3.44 doublet 7.3 acs.org
-CH₃ (N-ethyl) 1.31 triplet 7.3 acs.org

Note: This table is illustrative and based on data from related bromo-benzothiazole derivatives.

¹³C NMR spectroscopy is essential for mapping the carbon framework of the molecule. The spectrum reveals distinct signals for each unique carbon atom in this compound. The carbon atom directly bonded to the bromine (C-4) is significantly influenced by the "heavy atom effect," which can cause an upfield shift contrary to what would be expected based on electronegativity alone. stackexchange.com The other aromatic carbons and the carbons of the thiazole ring appear at characteristic chemical shifts.

For example, in the related compound 6-Bromo-N-ethylbenzo[d]thiazol-2-amine, the carbon signals are observed at δ = 168.0, 151.5, 132.1, 129.3, 123.4, 119.9, and 113.8 ppm. acs.org These values provide a reference for assigning the carbon skeleton of the target molecule.

Table 2: Representative ¹³C NMR Spectral Data for Substituted Bromo-Benzothiazole Derivatives

Carbon Assignment Representative Chemical Shift (δ, ppm) Reference
C=N 168.0 acs.org
Aromatic C-S 151.5 acs.org
Aromatic C-H 129.3, 123.4 acs.org
Aromatic C-Br 113.8 acs.org
Aromatic C-N 132.1 acs.org
Fused Aromatic C 119.9 acs.org

Note: This table is illustrative and based on data from a related bromo-benzothiazole derivative.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, revealing which protons are adjacent to each other. sdsu.edu This is crucial for tracing the connectivity of the protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

HRMS provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact elemental formula. For C₇H₅BrN₂S, the expected monoisotopic mass is approximately 227.9357 Da. nih.gov The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Mass spectrometry also reveals characteristic fragmentation patterns upon ionization, which can provide structural information. For the related isomer 4-Bromo-1,3-benzothiazol-2-amine, prominent fragments are observed at m/z 228/230 ([M]⁺), 135, and 122. nih.gov These fragments likely correspond to the loss of the bromine atom and subsequent cleavages of the thiazole ring, providing further evidence for the core benzothiazole structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, key absorptions are expected for the amine N-H bonds, the aromatic C-H bonds, and the C=N and C=C bonds within the heterocyclic ring system.

Primary amines typically show two distinct N-H stretching bands in the region of 3500-3200 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. wpmucdn.com The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The region between 1650-1400 cm⁻¹ is complex, containing absorptions from the C=N stretching of the thiazole ring and the C=C stretching of the aromatic ring. researchgate.net The C-Br stretching vibration is typically found in the lower frequency region of the spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Reference
N-H Stretch (asymmetric & symmetric) 3500 - 3200 Medium wpmucdn.com
Aromatic C-H Stretch 3100 - 3000 Medium to Weak researchgate.net
C=N Stretch (thiazole ring) ~1640 Medium researchgate.net
Aromatic C=C Stretch 1600 - 1450 Medium to Strong researchgate.net
N-H Bend (scissoring) 1650 - 1590 Variable wpmucdn.com
C-H Bend (out-of-plane) 900 - 675 Strong researchgate.net

Note: This table presents expected frequency ranges based on general spectroscopic principles and data from related compounds.

X-ray Crystallography for Precise Solid-State Molecular Architecture and Intermolecular Interactions

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate bond lengths, bond angles, and torsional angles.

While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related structures, such as 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, offers significant insight. iucr.orgnih.gov In this derivative, the benzothiazole ring system is essentially planar. nih.gov The analysis also reveals how the molecules pack in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds (e.g., N-H···N, C-H···S) and π-π stacking, which govern the solid-state architecture. iucr.orgnih.gov For this compound, one would expect the primary amine group to be a key participant in hydrogen bonding networks within the crystal structure.

Other Chromatographic and Spectroscopic Techniques (e.g., LCMS, GC-MS)

The comprehensive characterization of this compound and its derivatives is greatly enhanced by the application of hyphenated chromatographic and mass spectrometric techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation, identification, and quantification of these compounds, particularly in complex mixtures or at trace levels. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique for the analysis of polar and thermally labile compounds, making it well-suited for many benzothiazole derivatives. nih.govresearchgate.net The choice of ionization source, such as Electrospray Ionization (ESI), is critical and can be operated in both positive and negative ion modes to accommodate the diverse functionalities of benzothiazole derivatives. nih.govmac-mod.com For instance, the basic amino group in this compound would be expected to readily protonate, making it detectable in positive ion mode ([M+H]+).

Research on various benzothiazoles demonstrates that LC coupled with tandem mass spectrometry (LC-MS/MS) provides excellent selectivity and low detection limits. acs.orgnih.gov In MS/MS analysis, a specific precursor ion is selected and fragmented to produce characteristic product ions, which are used for definitive identification and quantification. While specific experimental data for this compound is not extensively published, the parameters used for other benzothiazoles provide a strong basis for method development.

The table below outlines typical LC-MS/MS parameters used for the analysis of related benzothiazole compounds.

AnalyteIonization ModePrecursor Ion (m/z)Product Ions (m/z)
BenzothiazolePositive136109, 65 mac-mod.com
2-Aminobenzothiazole (B30445)Positive-- nih.gov
2-MethylthiobenzothiazolePositive-- nih.gov
2-HydroxybenzothiazoleNegative-- nih.gov
2-MercaptobenzothiazoleNegative-- nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. researchgate.netrsc.org For many benzothiazole derivatives, GC-MS provides high chromatographic resolution and characteristic mass spectra upon electron ionization (EI). acs.orgnih.gov The mass spectrum of a compound is a molecular fingerprint that provides information about its molecular weight and structure through fragmentation patterns.

While a specific GC-MS study for this compound is not available in the cited literature, data for the isomeric compound, 4-Bromo-1,3-benzothiazol-2-amine, is available and offers insight into the expected fragmentation. nih.gov The presence of bromine is readily identifiable due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which results in a pair of molecular ion peaks (M+ and M+2) of nearly equal intensity. nih.gov

The fragmentation of the benzothiazole core typically involves cleavage of the thiazole ring. For this compound, key fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the N-S bond, and fragmentation of the benzene ring.

The table below summarizes GC-MS data for related bromo-substituted benzothiazole compounds.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
4-Bromo-1,3-benzothiazol-2-amine228, 230122 nih.gov
6-Bromo-N-ethylbenzo[d]thiazol-2-amine255.97 (M+)- acs.org

The combination of retention time data from the gas chromatograph and the unique fragmentation pattern from the mass spectrometer allows for the confident identification of this compound and its derivatives in various samples. massbank.eushimadzu.com

Mechanistic and Target Oriented Biological Activity Investigations of 4 Bromo 1,2 Benzothiazol 3 Amine and Analogs

Anti-infective Modalities and Mechanistic Insights

The search for novel antimicrobial agents is a critical area of pharmaceutical research, and benzothiazole (B30560) derivatives have emerged as promising candidates. Analogs of 4-Bromo-1,2-benzothiazol-3-amine have demonstrated notable activity against various pathogens, including bacteria, fungi, and mycobacteria.

The antibacterial effects of benzothiazole derivatives are often attributed to their ability to interfere with essential cellular processes in bacteria. Research has shown that these compounds can inhibit bacterial growth through various mechanisms, including the disruption of cell wall synthesis and the inhibition of key metabolic pathways. nih.gov

For instance, certain bromo-substituted benzothiazole derivatives have shown enhanced antibacterial activity. nih.gov The presence and position of the bromo group on the benzothiazole ring can significantly influence the compound's efficacy. nih.gov Some analogs act by inhibiting enzymes crucial for bacterial survival, such as dihydroorotase and uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov The inhibition of such enzymes disrupts the integrity of the bacterial cell, leading to cell death. nih.gov

Compound TypeBacterial Target/MechanismReference
Bromo-substituted benzothiazole derivativesDihydroorotase inhibition nih.gov
Benzothiazole-based azo dyesUridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) inhibition nih.gov
Schiff base containing benzothiazole derivativesGeneral antibacterial activity, with bromo substitution enhancing efficacy nih.gov

Similar to their antibacterial action, the antifungal properties of benzothiazole analogs are linked to the disruption of vital fungal cellular structures and functions. Several 6-substituted 2-aminobenzothiazole (B30445) derivatives have been synthesized and screened for their antifungal activity, with many showing promising results against pathogenic fungi like Candida albicans, Candida parapsilosis, and Candida tropicalis. nih.gov

The mechanism of antifungal action for some benzothiazole derivatives is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. nih.gov The disruption of the cell membrane's integrity leads to leakage of cellular contents and ultimately, fungal cell death. nih.gov The presence of a bromo substituent has been noted in some derivatives with antifungal properties. researchgate.net

Compound TypeFungal PathogenMechanism of ActionReference
6-substituted 2-aminobenzothiazole derivativesCandida albicans, Candida parapsilosis, Candida tropicalisNot specified, but showed significant MIC values nih.gov
Bromo-substituted thiazolyl aminobenzothiazole derivativesC. albicans, A. nigerNot specified, but showed good activity researchgate.net

A significant area of investigation for benzothiazole analogs is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A key target for many antitubercular compounds is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall. nih.govnih.gov

Benzothiazinones, which are structurally related to this compound, are potent inhibitors of DprE1. nih.govnih.gov These compounds have been shown to form a covalent adduct with a cysteine residue in the active site of DprE1, leading to irreversible inhibition of the enzyme. nih.govnih.gov This blocks the formation of essential cell wall components, resulting in bacterial cell death. nih.govnih.gov The development of DprE1 inhibitors is a promising strategy for new tuberculosis treatments, and various benzothiazole derivatives are being explored for this purpose. mdpi.com

Compound ClassTarget EnzymeMechanism of InhibitionReference
BenzothiazinonesDecaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)Covalent modification of active site cysteine nih.govnih.gov
NitrobenzothiazolesDecaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)Potent inhibition with low toxicity mdpi.com

Anticancer Potential and Molecular Mechanisms of Action

The anticancer properties of benzothiazole derivatives are a major focus of current research. These compounds have been shown to exert cytotoxic effects on various cancer cell lines through multiple mechanisms, including the induction of programmed cell death (apoptosis) and interference with cell cycle progression and key signaling pathways.

Many benzothiazole analogs have demonstrated the ability to induce apoptosis in cancer cells. This programmed cell death is a crucial mechanism for eliminating cancerous cells. The induction of apoptosis by these compounds is often associated with the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov

Furthermore, some benzothiazole derivatives can modulate the cell cycle, leading to arrest at specific phases, such as the G2/M phase. nih.gov This prevents cancer cells from dividing and proliferating. For example, a study on a novel benzothieno[3,2-b]pyran derivative, which shares a similar heterocyclic core, showed that it induced a time-dependent increase in the percentage of early and late apoptotic and necrotic cell populations in human colon adenocarcinoma cells. nih.gov

Compound TypeCancer Cell LineEffectReference
Indole (B1671886) phytoalexin derivative (MB-591)Ovarian cancer cells (A2780, A2780cis)Induction of apoptosis, cell cycle arrest in S and G2/M phases nih.gov
2-amino-6-bromo-4-(4-nitrophenyl)-4H- nih.govbenzothieno[3,2-b]pyran-3-carbonitrileHuman colon adenocarcinoma (HCT-116)Cell cycle disruption, increase in apoptotic and necrotic cells nih.gov

A key strategy in modern cancer therapy is the targeting of specific signaling pathways that are dysregulated in cancer cells. The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell growth and proliferation and is often overexpressed in various cancers. nih.govresearchgate.net Several benzothiazole derivatives have been designed and evaluated as inhibitors of EGFR tyrosine kinase. nih.govresearchgate.netnih.govresearchgate.net

By binding to the ATP-binding site of the EGFR-TK domain, these compounds can block the downstream signaling cascade, thereby inhibiting tumor growth. nih.govnih.gov Studies have shown that certain benzothiazole derivatives are more potent antitumor agents compared to the established EGFR inhibitor erlotinib (B232) against specific cancer cell lines. nih.gov The substitution pattern on the benzothiazole ring, including the presence of bromo groups, can influence the inhibitory activity against EGFR. reactionbiology.com

Compound TypeTargetCancer Cell Line(s)Reference
Benzothiazole and pyrimido[2,1-b]benzothiazole derivativesEGFR-TKNon-small cell lung cancer (NCI-H522), Colon cancer (HT29), Breast cancer (MDA-MB-231/ATCC) nih.gov
6-bromo substituted quinazoline (B50416) derivativesEGFR and IGF-1RNot specified reactionbiology.com
Benzothiazole-based hydrazone derivativesEGFRHepatocellular carcinoma (HepG2), Colorectal carcinoma (HCT-116), Mammary gland cancer (MCF-7), Prostate cancer (PC-3), Epithelioid carcinoma (HeLa) researchgate.net

Selective Cytotoxicity Profiles and Target Specificity

Benzothiazole derivatives have been extensively investigated for their potential as anticancer agents. nih.govtandfonline.com Certain 2-(4-aminophenyl)benzothiazoles have demonstrated potent and selective inhibitory activity against human breast cancer cell lines. acs.org For instance, the parent molecule in one study showed inhibitory activity in the nanomolar range against a panel of human breast cancer cell lines, while being significantly less active against other cell types. acs.org The introduction of substituents on the benzothiazole ring can modulate this activity. For example, 2-(4-aminophenyl)benzothiazoles with a 3'-bromo substituent have shown potent activity that extends to ovarian, lung, and renal cancer cell lines. acs.org

Some benzothiazole derivatives have been found to exert their anticancer effects through mechanisms such as the inhibition of receptor tyrosine kinases or influencing the PI3K/Akt/mTOR pathway. nih.gov The development of platinum complexes with benzothiazole aniline (B41778) (BTA) ligands has been explored to create new chemotherapy agents with potentially improved selectivity and reduced side effects compared to traditional platinum-based drugs. nih.gov One such study found that certain BTA ligands and their platinum complexes exhibited better cytotoxicity in various cancer cell lines, including liver, breast, and lung, compared to cisplatin (B142131). nih.gov

Table 1: Cytotoxic Activity of Selected Benzothiazole Analogs

Compound/Analog Cancer Cell Line(s) Observed Activity Reference(s)
2-(4-Aminophenyl)benzothiazole Human breast cancer cell lines (MCF-7, MDA 468) Potent inhibitory activity in the nanomolar range. acs.org
3'-Bromo-2-(4-aminophenyl)benzothiazole Ovarian, lung, and renal cell lines Potent activity. acs.org
Indole based hydrazine (B178648) carboxamide scaffold with BTA HT29, H460, A549, MDA-MB-231 Potent antitumor activity with IC50 values in the micromolar to nanomolar range. nih.gov
Naphthalimide-benzothiazole derivatives HT29, A549, MCF-7 Good antitumor activity with IC50 values in the micromolar range. nih.govtandfonline.com
Benzothiazole aniline (BTA) ligands and Platinum (II) complexes Liver, breast, lung, prostate, kidney, and brain cancer cells Better cytotoxicity than cisplatin in several cell lines. nih.gov

Anti-inflammatory Properties and Immunomodulation

The anti-inflammatory potential of benzothiazole derivatives is a significant area of research. These compounds can modulate inflammatory responses through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in inflammation.

Benzothiazole derivatives have been shown to possess anti-inflammatory properties by targeting pathways that regulate the production of inflammatory mediators. nih.gov For example, some derivatives can inhibit the production of pro-inflammatory cytokines. The search for new anti-inflammatory drugs is driven by the link between chronic inflammation and various diseases, including cancer. nih.gov

Some benzothiazole-based compounds have been investigated for their ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system which plays a role in pain and inflammation. nih.gov Dual inhibitors of FAAH and soluble epoxide hydrolase (sEH), another enzyme involved in inflammation, have shown potential in alleviating inflammatory pain. nih.gov Furthermore, certain 2H-1,4-benzoxazin-3(4H)-one derivatives, which share structural similarities with benzothiazoles, have been found to downregulate the expression of inflammation-related enzymes like iNOS and COX-2 and reduce the production of reactive oxygen species (ROS) by activating the Nrf2-HO-1 signaling pathway in microglial cells. nih.gov

Mast cell tryptase is a serine protease that plays a crucial role in allergic and inflammatory disorders, making it a therapeutic target. nih.govnih.gov Several benzothiazole and related heterocyclic derivatives have been developed as inhibitors of human mast cell tryptase. nih.gov For instance, a series of 1,2-benzisothiazol-3-one 1,1-dioxide derivatives were synthesized and evaluated for their tryptase inhibitory activity. nih.govacs.org

One of the most potent compounds in this series was a benzoic acid derivative, (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate, with an IC50 of 0.064 μM. nih.govacs.org These compounds were found to be time-dependent inhibitors and showed high selectivity for tryptase over other serine proteases like trypsin and thrombin. nih.govacs.org The inhibitory activity was found to be related to both the initial affinity for the enzyme and the chemical reactivity of the inhibitor. nih.govacs.org Another tryptase inhibitor, AMG-126737, has shown efficacy in animal models of allergen-induced airway responses, supporting the role of tryptase in asthma. researchgate.net

Table 2: Inhibition of Human Mast Cell Tryptase by Benzisothiazole Analogs

Compound IC50 (μM) Ki (nM) Inhibition Mechanism Reference(s)
(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl N-[(phenylmethoxy)carbonyl]-β-alanate 0.85 396 (steady-state) Time-dependent nih.govacs.org
(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 5-[[(phenylmethoxy)carbonyl]amino]pentanoate 0.1 345 (initial), 60 (steady-state) Time-dependent with saturable initial complex nih.govacs.org
(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate 0.064 465 (initial), 52 (steady-state) Time-dependent with saturable initial complex nih.govacs.org

Neuropharmacological and Central Nervous System Activities

The benzothiazole scaffold has also been explored for its potential in treating neurological disorders, including epilepsy and its use in diagnostic imaging for neurodegenerative diseases like Alzheimer's.

Benzothiazole derivatives have emerged as a promising class of compounds with potential anticonvulsant activity. nih.gov The core structure is considered a viable pharmacophore for developing new antiepileptic drugs. nih.gov Studies on various benzothiazole analogs have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov

One study on novel 1,4-benzothiazine-3-one derivatives, which are structurally related to benzothiazoles, identified a compound, 4-(4-bromo-benzyl)-4H-benzo[b] nih.govacs.orgthiazin-3(4H)-one, with promising activity in a chemically-induced seizure model. nih.gov Computational studies suggested that the mechanism of action could involve interaction with GABA-Aergic receptors. nih.gov Another study on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, which can be considered analogs, revealed broad-spectrum anticonvulsant activity. mdpi.com

The development of imaging agents for the early diagnosis of Alzheimer's disease is a critical area of research. Benzothiazole derivatives have been identified as promising candidates for imaging amyloid-β (Aβ) plaques, a key pathological hallmark of the disease. nih.govacs.orgnih.govacs.orgijpbs.com These compounds can be radiolabeled and used in techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) to visualize Aβ plaques in the brain. nih.govacs.orgnih.govacs.org

Several studies have focused on designing and synthesizing novel benzothiazole derivatives with high binding affinity for Aβ aggregates and favorable properties for crossing the blood-brain barrier. nih.govacs.org For instance, 68Ga-labeled benzothiazole derivatives have been developed as potential PET imaging agents for cerebral amyloid angiopathy, a condition where Aβ deposits on blood vessel walls. nih.govacs.orgacs.org These agents have shown specific binding to amyloid plaques in preclinical studies. nih.govacs.org Similarly, 99mTc-labeled benzothiazole derivatives have been investigated as SPECT imaging probes, demonstrating high initial brain uptake and good binding affinity to Aβ aggregates. nih.gov

Table 3: Benzothiazole Analogs in Amyloid Imaging

Compound/Analog Class Imaging Modality Target Key Findings Reference(s)
68Ga-labeled benzothiazole derivatives PET Amyloid-β plaques in cerebral amyloid angiopathy Specific binding to amyloid plaques, low brain uptake suitable for vessel wall imaging. nih.govacs.orgacs.org
99mTc-labeled benzothiazole derivatives SPECT Amyloid-β aggregates High initial brain uptake and excellent binding affinities. nih.gov
2-(4-aminophenyl)benzothiazoles PET/SPECT Amyloid-β plaques Parent structure for developing various imaging agents. ijpbs.com

Other Significant Biological Activities and Molecular Targets

While the primary focus of many studies on benzothiazole derivatives has been on their anticancer and antimicrobial properties, research has also uncovered other significant biological activities. These include anthelmintic and antioxidant effects, as well as the inhibition of specific enzymes crucial to various physiological and pathological processes. This section delves into these additional biological activities of this compound and its analogs.

Helminth infections remain a significant global health problem, affecting a substantial portion of the world's population, particularly in developing countries. The benzothiazole nucleus is a common structural motif in a variety of compounds that have demonstrated anthelmintic properties. ijnrd.orgresearchgate.net The development of new anthelmintic agents is crucial to combat the growing issue of drug resistance to existing therapies.

Although specific studies on the anthelmintic activity of this compound are not extensively documented in publicly available literature, research on analogous benzothiazole derivatives has shown promising results. For instance, a series of novel benzothiazole derivatives incorporating indole moieties were synthesized and evaluated for their anthelmintic activity against the Indian earthworm Pheretima posthuma. researchgate.net Several of these compounds exhibited significant activity, with some showing paralysis and death times comparable to the standard drug, albendazole. researchgate.net

In another study, newly synthesized benzothiazole derivatives were tested for their anthelmintic effects using an earthworm model, and some of the compounds displayed promising activity. researchgate.net The structural diversity within the benzothiazole class of compounds allows for a broad range of biological activities, and it is plausible that derivatives like this compound could also exhibit anthelmintic properties. Further investigation into this specific compound and its analogs is warranted to explore their potential as new anthelmintic agents.

Table 1: Anthelmintic Activity of Benzothiazole Derivatives Containing Indole Moieties

Compound Time for Paralysis (min) Time for Death (min)
5f 25 45
5n 22 43
5o 20 40
Albendazole 15 30

Data sourced from a study on novel benzothiazole derivatives containing indole moieties. researchgate.net

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. nih.gov Antioxidants can mitigate this damage by scavenging free radicals. Benzothiazole derivatives have been a subject of interest for their potential antioxidant activities. nih.gov

Research into various analogs of this compound has revealed significant antioxidant potential. For example, a series of coumarin-substituted benzothiazole derivatives were evaluated for their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. One of the tested compounds, SC-7, demonstrated notable in-vitro antioxidant activity and was further shown to reduce lipid peroxidation and increase the levels of glutathione (B108866) S-transferase (GST) and catalase (CAT) in mice with Ehrlich Ascites Carcinoma.

In another study, 1,5-benzothiazepin-4(5H)-one derivatives were assessed for their nitric oxide radical scavenging activity. jocpr.com Several of the synthesized compounds exhibited enhanced antioxidant activities. jocpr.com These findings suggest that the benzothiazole scaffold, including its bromo-substituted derivatives, is a promising framework for the development of novel antioxidant agents.

Table 2: Antioxidant Activity of Benzothiazole Analogs

Compound Series Assay Most Active Compound(s) IC₅₀ (µg/mL)
Coumarin (B35378) Substituted Benzothiazoles DPPH Radical Scavenging SC-7 Good in-vitro activity
1,5-Benzothiazepin-4(5H)-one Derivatives Nitric Oxide Radical Scavenging 9a-9e 83.4 - 106.4

IC₅₀ values represent the concentration required to scavenge 50% of the radicals. Data sourced from studies on coumarin substituted benzothiazoles and 1,5-benzothiazepin-4(5H)-one derivatives jocpr.com.

Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair, and its inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. nih.govnih.gov Several PARP inhibitors have been approved for clinical use. nih.gov The benzothiazole scaffold has been explored for its potential to inhibit PARP-1. While direct studies on this compound are limited, research on related structures provides insights into the potential of this chemical class. For instance, the inhibition of PARP-1 by 3-aminobenzamide (B1265367) has been shown to protect auditory hair cells from blast overpressure-induced cell death by reducing oxidative stress and maintaining cellular energy levels. nih.gov The interaction of PARP inhibitors with PARP1-nucleosome complexes can enhance the retention of PARP1 on DNA, leading to cytotoxicity in cancer cells. nih.gov

DNase I Inhibition

Deoxyribonuclease I (DNase I) is an endonuclease that degrades DNA. While its physiological roles are complex, its inhibition has been considered in the context of certain diseases. There is limited specific information available regarding the direct inhibition of DNase I by this compound or its close analogs. Broader studies on DNA gyrase, another enzyme involved in DNA topology, have shown that benzothiazole derivatives can act as inhibitors. nih.gov For example, some benzothiazole derivatives have shown inhibitory action against DNA gyrase with IC₅₀ values in the micromolar range. nih.gov This suggests that the benzothiazole nucleus can interact with enzymes that bind to DNA, although further research is needed to establish a direct link to DNase I inhibition for this compound.

Investigation of Ligand-Receptor Interactions and Binding Affinities

Understanding the interactions between a ligand and its biological target at the molecular level is fundamental for rational drug design. For this compound and its analogs, various studies have employed computational and experimental methods to elucidate these interactions and determine binding affinities.

Benzothiazole derivatives have been investigated as multitarget-directed ligands (MTDLs) for complex neurodegenerative conditions like Alzheimer's disease. nih.gov In one study, new benzothiazole-based derivatives were designed as histamine (B1213489) H₃ receptor (H₃R) ligands. The most affine compound, a 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative, displayed a high binding affinity with a Kᵢ value of 0.012 µM. nih.gov Furthermore, some of these derivatives also showed inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), with IC₅₀ values in the micromolar range. nih.gov

In another research area, new benzothiazole hybrids have been designed and synthesized as potential vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors for cancer therapy. nih.gov In silico docking studies of these hybrids revealed key interactions within the VEGFR-2 binding site, providing a basis for further optimization. nih.gov These studies highlight the versatility of the benzothiazole scaffold in interacting with a diverse range of biological targets, suggesting that this compound could also exhibit specific binding affinities for various receptors and enzymes, a prospect that invites further detailed investigation.

Table 3: Binding Affinities and Inhibitory Concentrations of Benzothiazole Analogs

Compound Target Kᵢ (µM) IC₅₀ (µM)
3-(azepan-1-yl)propyloxy-linked benzothiazole derivative 4b H₃R 0.012 -
pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (3s) H₃R 0.036 -
AChE - 6.7
BuChE - 2.35
MAO-B - 1.6
Benzothiazole hybrid 4a HCT-116 - 5.61
HEPG-2 - 7.92
MCF-7 - 3.84

Kᵢ represents the inhibition constant, and IC₅₀ is the half-maximal inhibitory concentration. Data sourced from studies on benzothiazole derivatives as MTDLs nih.gov and as VEGFR-2 inhibitors nih.gov.

Advanced Computational Chemistry and Structural Biology Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). This method is crucial for understanding potential drug-target interactions.

Molecular docking simulations for derivatives of 4-Bromo-1,2-benzothiazol-3-amine have been performed to elucidate their binding mechanisms with specific protein targets. For instance, a study on the derivative (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide against the elastase protein revealed specific binding poses within the active site. nih.gov The analysis of ligand-protein contacts showed that the compound engages in significant hydrophobic interactions with key amino acid residues. nih.gov

Key interactions identified for this derivative include:

Hydrophobic Interactions: Strong interactions were noted with residues such as Tyr39, Arg65, Leu73, Leu151, and Pro150. The interaction with Tyr39 was observed for approximately 50% of the simulation time. nih.gov

Hydrogen Bonding and Water Bridges: These interactions were also found to contribute to the stability of the protein-ligand complex. nih.gov

Structural Conformation: X-ray analysis of the derivative showed that the molecules form infinite double chains through hydrogen bonds and π-π interactions, resulting in a stable three-dimensional structure. nih.gov

Such studies are fundamental for rational drug design, as they help in understanding the potential binding modes and conformations of a ligand at the protein's surface, which is essential for optimizing its stability and efficacy. nih.gov

Binding energy calculations provide a quantitative estimate of the binding affinity between a ligand and a protein. In the molecular docking study of (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide with the elastase protein, a docking score of -7.4 kcal/mol was calculated. nih.gov This value was higher than that of the standard inhibitor quercetin (B1663063) (-7.2 kcal/mol), suggesting a strong binding affinity and potent inhibitory potential against the elastase enzyme. nih.gov The favorable binding energy is a result of the various non-covalent interactions, including hydrogen bonds and hydrophobic contacts, formed between the compound and the active site residues of the protein. nih.gov

Table 1: Molecular Docking Results for a this compound Derivative

Compound Target Protein Binding Energy (kcal/mol) Interacting Residues
(Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide Elastase -7.4 Tyr39, Arg65, Leu73, Leu151, Pro150
Quercetin (Standard) Elastase -7.2 Not specified

Data sourced from a study on a derivative of this compound. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For benzothiazole (B30560) derivatives, studies have shown that the HOMO is often located on the benzothiazole moiety, while the LUMO is situated on other parts of the molecule, such as a benzoylthiourea (B1224501) fragment in one analysis. ukm.my This separation facilitates intramolecular charge transfer from the electron-donating part (HOMO) to the electron-accepting part (LUMO). ukm.my In a DFT study on the derivative (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, various reactivity descriptors were calculated, highlighting that the compound has a greater tendency to donate electrons than to accept them. nih.gov

The electronic properties derived from DFT calculations can be correlated with the biological activity of a compound. researchgate.net The HOMO-LUMO energy gap, for instance, can explain the bioactivity of a molecule, which is influenced by changes in partial charge and dipole moment. researchgate.net

A study on 1,2-benzisothiazol-3-one derivatives used in a Quantitative Structure-Activity Relationship (QSAR) model found that descriptors related to electronegativity and atomic properties play a significant role in their inhibitory activity against caspase-3. nih.govresearchgate.net For the derivative (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, DFT calculations provided insights into its reactivity, which supported its observed inhibitory potential against elastase. nih.gov The calculated ionization energy and electron-donating power contributed to understanding its chemical behavior. nih.gov

Table 2: DFT-Calculated Reactivity Descriptors for a this compound Derivative

Descriptor Value (arbitrary units) Implication
Ionization Energy 0.2165 Relates to the energy required to remove an electron.
Electron Donating Power 0.234 Indicates a tendency to donate electrons.
Electron Accepting Power Lower than donating power Suggests the compound is more likely to be an electron donor.
Electrophilicity Index Lower than donating power Reinforces the electron-donating character.

Data from a study on (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Chemoinformatics

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is critical in drug design for predicting the activity of new compounds. nih.gov

While specific QSAR models for this compound are not detailed in the available literature, studies on related benzothiazole and 1,2-benzisothiazol-3-one derivatives provide a framework for how such an analysis could be conducted. nih.govresearchgate.net A typical QSAR workflow involves:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is selected. nih.govnih.gov

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, topological) are calculated for each compound. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates the descriptors with biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov

Derivation of Molecular Descriptors for Bioactivity Prediction

Molecular descriptors are numerical values that quantify the physicochemical, topological, and electronic properties of a molecule. They are fundamental to the development of predictive models for bioactivity, as they translate a chemical structure into a format suitable for statistical analysis. For a given compound, dozens of descriptors can be calculated to profile its characteristics, such as size, lipophilicity, polarity, and shape. These descriptors are crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for interacting with biological targets.

While a specific computational data sheet for this compound is not available, the properties of its close isomer, 4-Bromo-1,3-benzothiazol-2-amine, have been computed and are available in public databases like PubChem. nih.gov These descriptors provide a strong indication of the likely properties of the target compound due to the high degree of structural similarity.

Table 1: Computed Molecular Descriptors for the Analogous Compound 4-Bromo-1,3-benzothiazol-2-amine

Descriptor Value Significance in Bioactivity Prediction
Molecular Weight 229.10 g/mol Influences size and diffusion characteristics; compliance with Lipinski's Rule of Five. nih.govsigmaaldrich.com
XLogP3 2.7 A measure of lipophilicity (oil/water partition coefficient). Affects solubility, membrane permeability, and binding to hydrophobic pockets. nih.gov
Topological Polar Surface Area (TPSA) 67.2 Ų Estimates the surface area of polar atoms. Correlates with membrane permeability and bioavailability. nih.gov
Hydrogen Bond Donors 1 The number of N-H or O-H bonds. Key for specific interactions with biological targets. nih.gov
Hydrogen Bond Acceptors 2 The number of N or O atoms. Crucial for forming hydrogen bonds with protein residues. nih.gov

| Rotatable Bond Count | 0 | Indicates molecular flexibility, which can influence binding affinity and entropy. nih.gov |

This data is for the isomer 4-Bromo-1,3-benzothiazol-2-amine (PubChem CID: 2049888) and serves as a close approximation for this compound.

Development of Predictive Models for Pharmacological Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate molecular descriptors (the "structure") with experimental biological activity. By building a mathematical model from a set of known active and inactive compounds, QSAR can be used to predict the activity of new, untested molecules, saving significant time and resources in the drug discovery pipeline.

Research into the benzothiazole class has successfully utilized QSAR to understand the determinants of inhibitory activity against various enzymes. For instance, a study on 1,2-benzisothiazol-3-one derivatives as inhibitors of Caspase-3, a key enzyme in apoptosis, developed a robust QSAR model using the stepwise-multiple linear regression (SW-MLR) method. The model demonstrated that descriptors related to electronegativity, atomic masses, and specific atom-centered fragments were crucial for inhibitory activity. researchgate.net The quality of the model was confirmed by strong statistical validation, including a high correlation coefficient (R²) for the training set and good predictive power for the test set (q²). researchgate.net

Such an approach could be directly applied to a series of this compound analogs to build a predictive model for a specific biological target, allowing for the in silico screening and prioritization of compounds with the highest predicted potency and selectivity.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Site Flexibility

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule and its interactions with a biological target over time. Unlike static docking models, MD simulations can reveal how a ligand adjusts its conformation within a binding site and how the protein itself may flex to accommodate the ligand. This information is critical for understanding the stability of a ligand-protein complex and for identifying key interactions that contribute to binding affinity.

Studies on benzothiazole derivatives have employed MD simulations to validate docking results and explore complex stability. rsc.org In a typical simulation, the ligand-protein complex is placed in a simulated aqueous environment, and the movements of all atoms are calculated over a period of nanoseconds. Analysis of the simulation trajectory can reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand in the binding pocket. A stable ligand will show minimal fluctuation in its position after an initial equilibration period.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between the ligand and protein residues throughout the simulation.

These simulations can confirm that a compound like this compound can maintain a stable binding mode, validating it as a viable scaffold for further development.

Virtual Screening and De Novo Design Strategies for Novel Benzothiazole Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structure of a known active molecule as a template.

The benzothiazole scaffold has been the subject of numerous virtual screening and subsequent design campaigns. For example, researchers have used structure-based virtual screening to identify novel benzothiazole-containing inhibitors of targets like the epidermal growth factor receptor (EGFR) kinase. nih.gov In such studies, a library of compounds is computationally docked into the active site of the target, and the best-scoring hits are selected for further experimental testing. nih.gov

Building on initial hits, de novo design strategies are employed to create novel molecules with improved properties. This can involve:

Scaffold Hopping: Replacing a core molecular scaffold with another that maintains the same 3D arrangement of key functional groups. This has been used to design novel benzothiazole-based BCL-2 inhibitors by replacing the original saccharine scaffold of a known inhibitor. nih.gov

Fragment-Based Growth: Identifying small molecular fragments that bind to the target and then computationally linking them together or growing them to create a larger, more potent molecule.

Hybridization: Combining the pharmacophores of two different known active molecules. This strategy has been used to create potent benzothiazole-1,2,3-triazole hybrids designed to overcome drug resistance. nih.gov

These advanced computational approaches allow for the rapid exploration of chemical space and the rational design of novel analogs based on the this compound scaffold, tailored for high potency and selectivity against a chosen therapeutic target.

Future Directions and Translational Potential in Benzothiazole Based Chemical Biology and Drug Discovery

Rational Design of Next-Generation 4-Bromo-1,2-benzothiazol-3-amine Analogs with Enhanced Efficacy and Specificity

The rational design of next-generation analogs of this compound is a key strategy to improve therapeutic outcomes. This approach relies on a deep understanding of the structure-activity relationships (SAR) of benzothiazole (B30560) derivatives. benthamscience.comrjptonline.org By systematically modifying the chemical structure of the lead compound, researchers can enhance its efficacy, selectivity, and pharmacokinetic properties.

Substitutions at various positions of the benzothiazole ring have been shown to significantly influence biological activity. benthamscience.comingentaconnect.com For instance, modifications at the C-2 and C-6 positions are often crucial for the pharmacological effects of these compounds. benthamscience.comingentaconnect.com The introduction of different functional groups can alter the molecule's interaction with its biological target, leading to improved potency and reduced off-target effects. Recent studies have explored the synthesis of various substituted benzothiazoles to enhance their therapeutic potential. nih.govmdpi.comacs.org

A 2022 study detailed the synthesis of a library of phenylacetamide derivatives containing the benzothiazole nucleus, which showed improved antiproliferative activity compared to the lead compound. mdpi.com Another study in the same year described an environmentally friendly methodology for synthesizing C-2-substituted benzothiazoles. nih.gov

Table 1: Examples of Substituted Benzothiazole Derivatives and Their Reported Activities

Compound/DerivativeSubstitution PatternReported Biological ActivityReference(s)
Phenylacetamide derivativesBenzothiazole nucleus with phenylacetamide substitutionsAntiproliferative activity in pancreatic and paraganglioma cancer cells mdpi.com
2-Substituted benzothiazolesVarious substitutions at the C-2 positionPotential for diverse biological activities nih.gov
Hydroxy-substituted 2-aminobenzothiazole-6-carboxylic acid derivativesHydroxy and carboxylic acid substitutionsBuilding blocks for drug discovery acs.org
2-ArylbenzothiazolesAryl groups at the C-2 positionSynthesized via copper-catalyzed redox cyclization nih.gov
2-Organyl benzothiazolesOrganic substituents at the C-2 positionSynthesized from 2-aminothiophenols and dimethylformamide derivatives nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas for Benzothiazole Scaffolds

The therapeutic potential of the benzothiazole scaffold extends beyond its currently known applications. nih.govtandfonline.com Researchers are actively exploring novel biological targets and therapeutic areas where these compounds could be beneficial. tandfonline.com The versatility of the benzothiazole ring system allows for the development of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects. mdpi.comtandfonline.com

Recent research has highlighted the potential of benzothiazole derivatives in treating neurodegenerative diseases like Alzheimer's. nih.govnih.gov Some benzothiazole-based compounds are being investigated as diagnostic agents and therapeutic candidates for epilepsy and other neurological disorders. nih.gov For instance, Riluzole, a benzothiazole derivative, is already used in the treatment of amyotrophic lateral sclerosis. nih.gov

Furthermore, the antimicrobial properties of benzothiazoles are a significant area of interest, with studies focusing on their activity against various bacterial and fungal strains. nih.govnih.govresearchgate.net The development of novel benzothiazole derivatives could provide new options for combating infectious diseases. nih.gov

Application of Advanced Omics Technologies to Elucidate Complex Biological Mechanisms

To fully understand the therapeutic potential and mechanisms of action of benzothiazole derivatives, researchers are increasingly turning to advanced omics technologies. tandfonline.com These technologies, including genomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes that occur in cells and organisms upon treatment with these compounds.

A 2023 study on a novel benzothiazole derivative (BTD) in colorectal cancer utilized RNA-seq to investigate its effects on gene expression, revealing its pro-apoptotic activity. nih.gov Such approaches can help identify the specific signaling pathways and cellular processes affected by benzothiazole-based drugs. By elucidating these complex biological mechanisms, researchers can better predict the efficacy and potential side effects of new drug candidates. This knowledge is crucial for the rational design of more effective and safer therapies. tandfonline.com

Development of Benzothiazole-Based Chemical Probes for Target Identification and Validation

Benzothiazole-based chemical probes are valuable tools for identifying and validating new biological targets. nih.govnih.govrsc.org These probes are designed to interact with specific proteins or other biomolecules, allowing researchers to study their function and role in disease.

Fluorescent probes incorporating the benzothiazole scaffold have been developed for various applications, including the detection of specific molecules like hydrogen peroxide and hydrazine (B178648) in living cells. nih.govnih.gov A 2023 study described a hydroxythiophene-conjugated benzothiazole derivative as a fluorescent probe for mitochondrial imaging. acs.org These probes can also be used to visualize cellular structures and processes, providing insights into the mechanism of action of benzothiazole-based drugs. The development of such probes is a critical step in the drug discovery process, as it helps to ensure that new drugs are acting on their intended targets.

Strategies for Addressing Resistance Mechanisms in Pathogens and Cancer

Drug resistance is a major challenge in the treatment of both infectious diseases and cancer. mdpi.com The development of resistance to existing therapies necessitates the discovery of new drugs with novel mechanisms of action. Benzothiazole derivatives offer a promising avenue for overcoming resistance, as their diverse chemical structures can be tailored to target different cellular pathways. acs.orgfrontiersin.org

In the context of cancer, benzothiazole compounds have been shown to overcome resistance to conventional chemotherapy agents. nih.gov A 2024 study reported on a benzothiazole derivative that exhibited both anticancer and anti-inflammatory activities, suggesting a multi-pronged approach to cancer therapy. nih.gov

Similarly, in the fight against antibiotic-resistant bacteria, new benzothiazole-based compounds are being developed to target essential bacterial enzymes that are not affected by existing drugs. nih.govacs.org For example, some benzothiazole derivatives have shown potent activity against drug-resistant strains of Acinetobacter baumannii and Pseudomonas aeruginosa by inhibiting DNA gyrase. acs.org Research into the mechanisms of resistance and the development of strategies to circumvent them is an active and critical area of research for the clinical application of benzothiazole-based therapies. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-1,2-benzothiazol-3-amine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A general approach involves refluxing precursors (e.g., substituted benzaldehydes or brominated intermediates) in ethanol with catalytic glacial acetic acid under controlled time (4–6 hours) and temperature (70–80°C). Post-reaction, solvent removal via reduced-pressure evaporation and purification by recrystallization or column chromatography is recommended. Optimization can focus on stoichiometry, solvent polarity, and acid/base catalysts to mitigate side reactions .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Impurities may arise from incomplete bromination or oxidation byproducts, necessitating rigorous purification.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a multi-technique approach:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and amine proton environments.
  • Mass Spectrometry (ESI-MS) : Validate molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).
  • Elemental Analysis : Verify C, H, N, S, and Br content within ±0.3% deviation .
    • Data Interpretation : Compare spectral data with computational simulations (e.g., DFT for NMR shifts) or literature analogs (e.g., benzothiazole derivatives in –7).

Advanced Research Questions

Q. What strategies can address contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, solvent interference). Standardize protocols:

  • Dose-Response Curves : Test across a broad concentration range (0.1–100 µM) to identify IC₅₀ values.
  • Positive Controls : Use established antimicrobial agents (e.g., ciprofloxacin) for comparative validation.
  • Solvent Compatibility : Ensure DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
    • Case Study : highlights antimicrobial activity in structurally similar triazole-amines, suggesting thiazole-amine derivatives may require functional group tuning (e.g., adding electron-withdrawing groups) to enhance bioactivity.

Q. How can researchers evaluate the environmental impact of this compound given limited ecotoxicity data?

  • Methodological Answer : Prioritize experimental assays to fill data gaps:

  • Acute Toxicity : Perform Daphnia magna or Aliivibrio fischeri bioluminescence assays.
  • Degradability : Use OECD 301B (Ready Biodegradability Test) to assess persistence.
  • Bioaccumulation : Estimate log KOW via shake-flask or HPLC-derived retention times .
    • Contingency Planning : Classify the compound as a "toxic solid" (per transport guidelines in ) until empirical data confirms safety thresholds.

Q. What computational tools are effective for predicting the reactivity of this compound in heterocyclic coupling reactions?

  • Methodological Answer : Use DFT (e.g., Gaussian 16) to model reaction pathways:

  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
  • Transition State Analysis : Identify energy barriers for Suzuki-Miyaura coupling or Buchwald-Hartwig amination.
    • Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots) .

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